molecular formula C10H20N2O2 B112940 tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate CAS No. 721395-15-9

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Cat. No.: B112940
CAS No.: 721395-15-9
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-JGVFFNPUSA-N
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Description

“tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate” is a chemical compound with the molecular formula C14H27N3O3 . It is used as a pharmaceutical intermediate, particularly in the preparation of Edoxaban , an oral anticoagulant drug used for the treatment of strokes due to blood clots, thrombosis, heart disease, and cirrhosis of the liver .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its linear formula C14H27N3O3 . The InChI code for this compound is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 285.39 . The predicted boiling point is 434.4±45.0 °C , and the predicted density is 1.09±0.1 g/cm3 . The compound should be stored at 2-8°C, protected from light .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Carbocyclic Analogues : tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate has been utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structural properties confirm its alignment with β-2-deoxyribosylamine, underlining its significance in synthesis processes (Ober et al., 2004).

Development of Stereoselective Synthesis Methods

  • Stereoselective Synthesis of Stereoisomers : The compound plays a pivotal role in the stereoselective synthesis of various stereoisomers of tert-butyl carbamates. It allows for controlled stereochemistry, essential for creating specific molecular structures used in medicinal chemistry (Wang et al., 2017).

Application in Protected Amine Synthesis

  • One-Pot Curtius Rearrangement for Boc-Protected Amines : This compound is crucial in the process of generating Boc-protected amines. The methodology involves the formation of an acyl azide intermediate, demonstrating versatility in the synthesis of protected amino acids (Lebel & Leogane, 2005).

Intermediary in Biologically Active Compound Synthesis

  • Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds, exemplified by its use in the rapid synthesis of specific intermediates for omisertinib (Zhao et al., 2017).

Novel Glycoconjugate Formation

  • Transformation to Glycoconjugates : The reaction of tert-butyl carbamates, including this compound, under specific conditions leads to the formation of glycoconjugates. This process is significant for creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Chemoselective Transformation in Organic Synthesis

  • Chemoselective Transformation of Amino Protecting Groups : Its derivatives are studied for their ability to undergo chemoselective transformations, crucial for preparing α-functionalized α-amino silanes, an important component in organic synthesis (Sakaitani & Ohfune, 1990).

Cyclizative Atmospheric CO2 Fixation

  • Atmospheric CO2 Fixation : this compound plays a role in cyclizative atmospheric CO2 fixation, a process that efficiently leads to the formation of cyclic carbamates, demonstrating its environmental application (Takeda et al., 2012).

Mechanism of Action

As a pharmaceutical intermediate, “tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate” is used in the synthesis of Edoxaban . Edoxaban is a direct oral anticoagulant that inhibits Factor Xa, a key enzyme involved in blood clotting . By inhibiting Factor Xa, Edoxaban prevents the formation of blood clots, thereby reducing the risk of stroke, deep vein thrombosis, and other conditions associated with thrombosis .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXDIBGWURAVIH-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593817
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721395-15-9, 365996-19-6
Record name tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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